N-cyclopropyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide is a chemical compound that is commonly referred to as CPPC. It is a potent and selective inhibitor of the enzyme, fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes. CPPC has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.
Mechanism of Action
CPPC exerts its pharmacological effects by inhibiting the enzyme N-cyclopropyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide, which is responsible for the degradation of endocannabinoids. Inhibition of N-cyclopropyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide leads to an increase in the levels of endocannabinoids, which then bind to cannabinoid receptors, resulting in various physiological effects.
Biochemical and Physiological Effects:
CPPC has been shown to increase the levels of endocannabinoids, which are known to have various physiological effects. Endocannabinoids are involved in the regulation of pain, inflammation, anxiety, and depression. CPPC has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models.
Advantages and Limitations for Lab Experiments
CPPC has several advantages for lab experiments. It is a potent and selective inhibitor of N-cyclopropyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide, which makes it a valuable tool for studying the endocannabinoid system. CPPC has been shown to have good pharmacokinetic properties, including good oral bioavailability, which makes it suitable for in vivo studies. However, CPPC has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to work with in certain assays.
Future Directions
For research include the development of more potent and selective N-cyclopropyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide inhibitors, the investigation of the effects of N-cyclopropyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide inhibition on other physiological processes, and the exploration of the therapeutic potential of N-cyclopropyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide inhibitors in various diseases.
Synthesis Methods
CPPC can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of pyridine-3-carboxylic acid with cyclopropylamine to form N-cyclopropyl-3-pyridinecarboxamide. The resulting compound is then reacted with ethyl chloroformate to form N-cyclopropyl-3-pyridinecarboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with pyrrolidine-2-carboxamide to form CPPC.
Scientific Research Applications
CPPC has been extensively studied in various preclinical models for its therapeutic potential. It has shown promising results in preclinical studies for the treatment of pain, inflammation, anxiety, and depression. CPPC has been shown to increase the levels of endocannabinoids, which are known to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
properties
IUPAC Name |
N-cyclopropyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13(16-11-5-6-11)12-4-2-8-17(12)14(19)10-3-1-7-15-9-10/h1,3,7,9,11-12H,2,4-6,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUVTJJGDVXAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=CC=C2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(pyridine-3-carbonyl)pyrrolidine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.